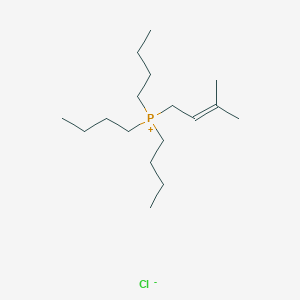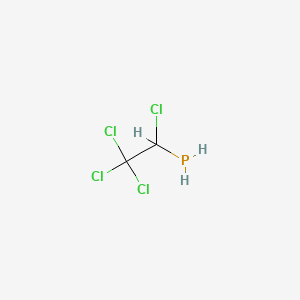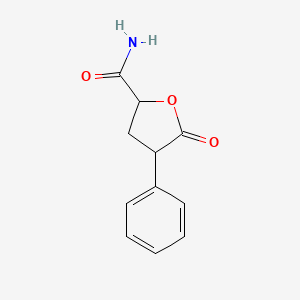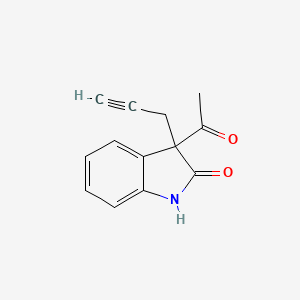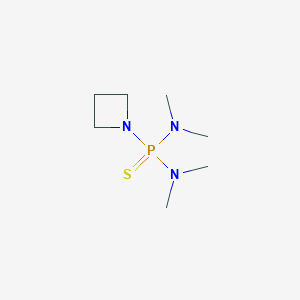
Homodiamantan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homodiamantan is an organic compound that belongs to the class of diamondoids. These compounds are characterized by their cage-like structures, which resemble subunits of the diamond lattice. This compound is known for its unique chemical and physical properties, including high thermal stability, low surface energy, and resistance to oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Homodiamantan can be synthesized through the rearrangement of the tetrahydro-derivative of heptacyclotetradecane (Binor-S) in the gas phase in the presence of hydrogen chloride over a chlorinated platinum-alumina catalyst at 150°C. Alternatively, it can be synthesized in solution using dichloromethane containing aluminum chloride .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Homodiamantan undergoes various chemical reactions, including:
Reduction: Reduction reactions of this compound are less common but can be achieved using specific reducing agents.
Substitution: Chlorination of this compound at 0°C with aluminum chloride-acetyl chloride yields 1- and 4-chlorodiamantane.
Common Reagents and Conditions
Oxidation: Sulfuric acid
Reduction: Specific reducing agents
Substitution: Aluminum chloride, acetyl chloride, chlorosulfonic acid
Major Products Formed
Oxidation: Diamantanone, 9-hydroxydiamantan-3-one, diamantane-4,9-diol
Substitution: 1- and 4-chlorodiamantane, 1-chloro-isomer
Applications De Recherche Scientifique
Homodiamantan has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other diamondoid compounds and in the study of cage hydrocarbons.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and stability.
Medicine: Explored for its antiviral and antiparkinsonian properties, similar to other adamantane derivatives
Industry: Utilized in the production of high-performance materials, including nanodiamonds and other nanostructures
Mécanisme D'action
The mechanism of action of homodiamantan in biological systems is not fully understood. it is believed to interact with molecular targets and pathways similar to other adamantane derivatives. For example, it may increase dopamine release in the brain, which is beneficial in the treatment of Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Homodiamantan is unique among diamondoids due to its specific cage structure and chemical properties. Similar compounds include:
Adamantane: Known for its antiviral and antiparkinsonian properties.
Diamantane: Another diamondoid with similar stability and resistance to oxidation.
Tris-homocyclopropenyl cation: A homoaromatic compound with interrupted conjugation but preserved chemical stability.
This compound stands out due to its higher thermal stability and unique applications in various fields.
Propriétés
Formule moléculaire |
C15H22 |
|---|---|
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
pentacyclo[7.4.1.14,13.02,7.06,12]pentadecane |
InChI |
InChI=1S/C15H22/c1-2-10-11-5-9-6-12(10)14-4-8(1)3-13(11)15(14)7-9/h8-15H,1-7H2 |
Clé InChI |
MIBMHZPPEUTZJI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3CC4CC2C5CC1CC3C5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


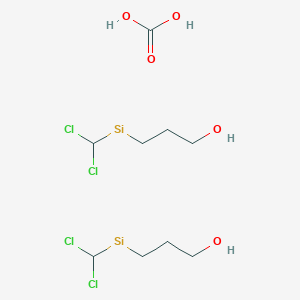

![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
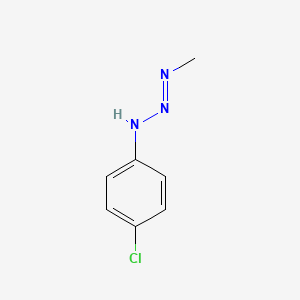
phosphanium](/img/structure/B14656845.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)

